1,5-Naphthyridine-3-carbonitrile
Overview
Description
1,5-Naphthyridine-3-carbonitrile is a heterocyclic nitrogen compound with the empirical formula C9H5N3 . It has a molecular weight of 155.16 . This compound is a useful research chemical .
Synthesis Analysis
The synthesis of 1,5-naphthyridines, including 1,5-Naphthyridine-3-carbonitrile, involves various synthetic protocols. Classical synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder are used for the construction of the main 1,5-naphthyridine scaffold .
Molecular Structure Analysis
The molecular structure of 1,5-Naphthyridine-3-carbonitrile consists of a naphthyridine ring with a carbonitrile group attached at the 3rd position .
Chemical Reactions Analysis
1,5-Naphthyridine-3-carbonitrile exhibits reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Physical And Chemical Properties Analysis
1,5-Naphthyridine-3-carbonitrile is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.
Scientific Research Applications
Corrosion Inhibition 1,5-Naphthyridine derivatives have been studied for their effectiveness in corrosion inhibition. For instance, Singh et al. (2016) explored the corrosion inhibition efficiencies of novel naphthyridines on mild steel in hydrochloric acid. Their study found that these compounds exhibited high inhibition activities, suggesting their potential as effective corrosion inhibitors in industrial applications (Singh et al., 2016).
Synthesis and Fluorescence Properties The synthesis process and fluorescence properties of certain naphthyridine derivatives, including 1,5-Naphthyridine-3-carbonitrile, have been explored. Wu et al. (2010) investigated the one-pot cascade reaction and fluorescence properties of these compounds, revealing their potential in applications requiring high fluorescence quantum yields (Wu et al., 2010).
Synthesis of Derivatives The synthesis of various derivatives of 1,5-Naphthyridine-3-carbonitrile has been a subject of research. Bachowska (2011) achieved a smooth synthesis of benzo[c][1,5]naphthyridine-6-carbonitrile and benzo[h][1,6]naphthyridine-5-carbonitrile, starting from benzonaphthyridine N-oxides (Bachowska, 2011).
Applications in Dye-Sensitized Solar Cells Naphthyridine derivatives, including 1,5-Naphthyridine-3-carbonitrile, have also been researched for their application in dye-sensitized solar cells. Anandan et al. (2004) synthesized naphthyridine coordinated ruthenium (II) complexes and demonstrated their application in solar cells, highlighting the potential of these compounds in renewable energy technologies (Anandan et al., 2004).
Safety And Hazards
Future Directions
The future directions of research on 1,5-Naphthyridine-3-carbonitrile could involve exploring its potential applications in medicinal chemistry, given the biological activity exhibited by many heterocyclic nitrogen compounds . Further studies could also focus on developing new synthetic strategies and understanding its reactivity with various reagents .
properties
IUPAC Name |
1,5-naphthyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-7-4-9-8(12-6-7)2-1-3-11-9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWXIFKFFMJTJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679134 | |
Record name | 1,5-Naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthyridine-3-carbonitrile | |
CAS RN |
1142927-37-4 | |
Record name | 1,5-Naphthyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142927-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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